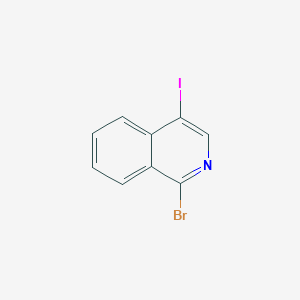
1-Bromo-4-iodoisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-iodoisoquinoline is an organic compound with the molecular formula C9H5BrIN. It belongs to the class of isoquinolines, which are aromatic heterocyclic compounds containing a benzene ring fused to a pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-4-iodoisoquinoline can be synthesized through various methods. One common approach involves the halogenation of isoquinoline derivatives. For instance, a selective synthesis of 4-bromoisoquinoline can be achieved using palladium-catalyzed reactions. The process involves the use of 2-alkynyl benzyl azides, which undergo an electrocyclic reaction catalyzed by palladium to afford 4-bromoisoquinoline . This method can be adapted to introduce both bromine and iodine atoms to obtain this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions. The use of palladium and copper catalysts, along with appropriate solvents such as acetonitrile (MeCN), ensures high yields and selectivity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation process .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-iodoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form isoquinoline N-oxides or reduction to form dehalogenated isoquinolines.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Copper Catalysts: Often used in conjunction with palladium to enhance reaction efficiency.
Solvents: Acetonitrile (MeCN) and dichloromethane (CH2Cl2) are commonly used solvents.
Major Products Formed
Substituted Isoquinolines: Products formed through substitution reactions.
Isoquinoline N-oxides: Formed through oxidation reactions.
Dehalogenated Isoquinolines: Formed through reduction reactions.
Applications De Recherche Scientifique
1-Bromo-4-iodoisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-iodoisoquinoline involves its interaction with molecular targets through its halogen atoms. The bromine and iodine atoms can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromoisoquinoline: Similar in structure but lacks the iodine atom.
4-Iodoisoquinoline: Similar in structure but lacks the bromine atom.
1-Bromoisoquinoline: Similar in structure but lacks the iodine atom.
Uniqueness
1-Bromo-4-iodoisoquinoline is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and binding properties. This dual halogenation enhances its versatility in synthetic and medicinal chemistry applications .
Propriétés
Formule moléculaire |
C9H5BrIN |
|---|---|
Poids moléculaire |
333.95 g/mol |
Nom IUPAC |
1-bromo-4-iodoisoquinoline |
InChI |
InChI=1S/C9H5BrIN/c10-9-7-4-2-1-3-6(7)8(11)5-12-9/h1-5H |
Clé InChI |
CJNVZIQFIAKORR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN=C2Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



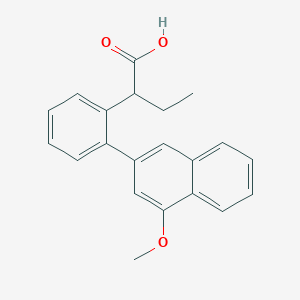
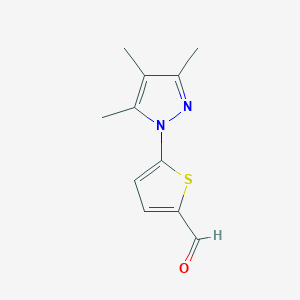
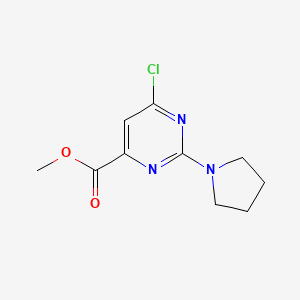
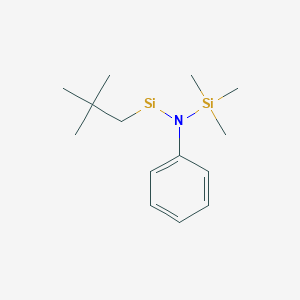
![6-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine](/img/structure/B13078877.png)
![3,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13078878.png)
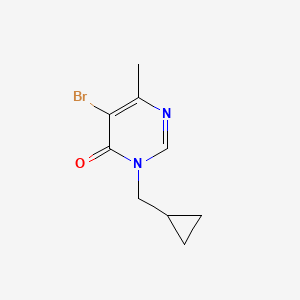
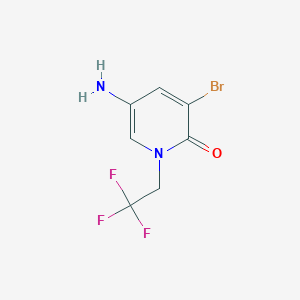
![tert-Butyl 2-(cyclopropylmethyl)-7-(2-hydroxyethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13078890.png)
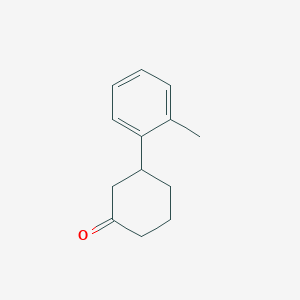

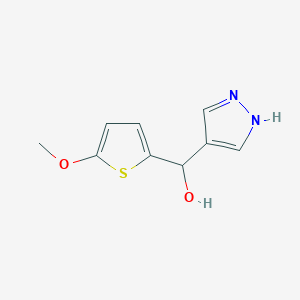
![4-Propyl-4H,5H,6H,7H-furo[3,2-C]pyridine](/img/structure/B13078913.png)
